molecular formula C60H86N16O15 B12113164 3-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

3-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B12113164
M. Wt: 1271.4 g/mol
InChI Key: GXYZOEYEQZDXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amides, carboxylic acids, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:

    Formation of the pyrrolidine ring: This step might involve cyclization reactions using appropriate starting materials.

    Introduction of the amino and carboxyl groups: These functional groups can be introduced through amination and carboxylation reactions.

    Peptide bond formation: The compound contains multiple amide bonds, which can be formed using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of automated peptide synthesizers and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and amine groups can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, or other oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Due to its multiple functional groups, the compound might interact with biological macromolecules, making it a potential candidate for drug development or biochemical studies.

Medicine

The compound could be investigated for its therapeutic potential, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

In industrial applications, the compound might be used in the synthesis of specialty chemicals, polymers, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and catalysis.

    Receptor binding: The compound could interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar amide bonds.

    Polypeptides: Longer chains of amino acids with more complex structures.

    Proteins: Large, complex molecules with specific biological functions.

Uniqueness

The uniqueness of the compound lies in its specific sequence of amino acids and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86N16O15/c1-6-33(4)49(74-50(81)39(15-10-22-65-60(62)63)69-51(82)41(28-47(79)80)68-46(78)30-66-53(84)44-16-11-23-75(44)57(88)34(5)61)56(87)70-40(25-36-18-20-38(77)21-19-36)52(83)73-48(32(2)3)55(86)71-42(27-37-29-64-31-67-37)58(89)76-24-12-17-45(76)54(85)72-43(59(90)91)26-35-13-8-7-9-14-35/h7-9,13-14,18-21,29,31-34,37,39-45,48-49,77H,6,10-12,15-17,22-28,30,61H2,1-5H3,(H,66,84)(H,68,78)(H,69,82)(H,70,87)(H,71,86)(H,72,85)(H,73,83)(H,74,81)(H,79,80)(H,90,91)(H4,62,63,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYZOEYEQZDXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2C=NC=N2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H86N16O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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